3,3'-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine)

Description

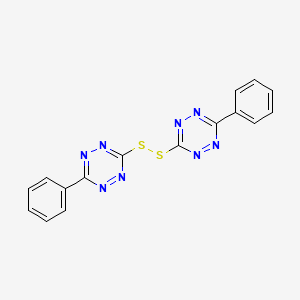

3,3'-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) is a symmetric tetrazine derivative characterized by two 6-phenyl-1,2,4,5-tetrazine units linked via a disulfanediyl (–S–S–) bridge. The tetrazine core, a six-membered aromatic ring containing four nitrogen atoms, confers high electron deficiency, enabling rapid inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles like trans-cyclooctenes . The phenyl substituents at the 6-position enhance π-stacking interactions and modulate solubility, while the disulfanediyl linker introduces unique electronic and steric effects. This compound is of interest in bioorthogonal chemistry, materials science, and energetic materials due to its balanced reactivity and stability .

Properties

CAS No. |

50451-16-6 |

|---|---|

Molecular Formula |

C16H10N8S2 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

3-phenyl-6-[(6-phenyl-1,2,4,5-tetrazin-3-yl)disulfanyl]-1,2,4,5-tetrazine |

InChI |

InChI=1S/C16H10N8S2/c1-3-7-11(8-4-1)13-17-21-15(22-18-13)25-26-16-23-19-14(20-24-16)12-9-5-2-6-10-12/h1-10H |

InChI Key |

CVUQZSUKAIJYHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N=N2)SSC3=NN=C(N=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) typically involves the nucleophilic substitution of 3,6-dichloro-1,2,4,5-tetrazine with thiol-containing compounds. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is carried out at elevated temperatures to ensure complete substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) undergoes various chemical reactions, including:

Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.

Substitution: The tetrazine rings can participate in nucleophilic substitution reactions, especially with strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. .

Scientific Research Applications

3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in cycloaddition reactions.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) involves its ability to undergo cycloaddition reactions, particularly the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction allows the compound to form stable adducts with various dienophiles, making it useful in bioorthogonal chemistry. The molecular targets and pathways involved include the formation of covalent bonds with specific biomolecules, enabling precise labeling and imaging .

Comparison with Similar Compounds

3,3'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine)

- Structure : Fluorene core with diethyl groups and tetrazine-phenyl termini.

- Key Differences : The fluorene backbone provides rigidity and extended conjugation, increasing thermal stability (decomposition at 270°C vs. 220°C for simpler tetrazines) and IEDDA rate constants (1.2×10³ M⁻¹s⁻¹ vs. 8.5×10² M⁻¹s⁻¹) .

- Applications : Superior for bioorthogonal labeling in live-cell imaging due to enhanced kinetics .

3,6-Bis(furan-2-yl)-1,2,4,5-tetrazine

2,2'-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid

- Structure : Tetrazine linked via sulfanediyl (–S–) bridges to acetic acid groups.

3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine

- Structure : Tetrazine with methylsulfanyl (–SMe) groups.

- Key Differences : Methylsulfanyl substituents improve thermal stability (decomposition >250°C) and reduce sensitivity to hydrolysis, favoring use in agrochemicals .

Comparative Property Analysis

Table 1: Physicochemical and Reactivity Properties

| Compound | IEDDA Rate Constant (M⁻¹s⁻¹) | Thermal Decomposition (°C) | Solubility (DMSO) | Key Applications |

|---|---|---|---|---|

| 3,3'-Disulfanediylbis(6-phenyl-tetrazine) | 9.8×10² (estimated) | ~240 (predicted) | Moderate | Bioorthogonal chemistry, EMs |

| 3,3'-(Diethylfluorene)bis(tetrazine) | 1.2×10³ | 270 | Moderate | Live-cell imaging |

| 6-Phenyl-1,2,4,5-tetrazine | 8.5×10² | 220 | High | Small-molecule ligation |

| 3,6-Bis(methylsulfanyl)-tetrazine | N/A | 255 | High | Agrochemicals |

Table 2: Energetic Material Performance

Mechanistic and Application Differences

- Bioorthogonal Chemistry : The disulfanediyl linker in 3,3'-Disulfanediylbis(6-phenyl-tetrazine) may reduce steric hindrance compared to bulkier fluorene-based analogues, enabling faster IEDDA kinetics in dense biological environments .

- Energetic Materials: While DAAT and 3,6-bis(3-aminofurazan)-tetrazine exhibit higher heats of formation, the sulfur bridges in the target compound likely improve oxygen balance and reduce sensitivity, critical for safer explosives .

- Solubility : Phenyl groups limit aqueous solubility compared to methylsulfanyl or acetic acid derivatives, necessitating DMSO or THF for biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.